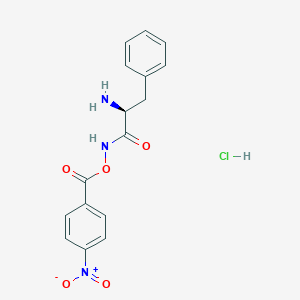
4-Nitrobenzoyl N-phenylalanylhydroxamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoyl N-phenylalanylhydroxamate, also known as NPA, is a potent inhibitor of the cysteine protease cathepsin B. Cathepsin B is a lysosomal protease that plays an important role in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. NPA has been widely used as a tool compound to study the biological functions of cathepsin B and to develop novel therapeutic strategies for cathepsin B-related diseases.
Mecanismo De Acción
4-Nitrobenzoyl N-phenylalanylhydroxamate inhibits cathepsin B by binding to the active site of the enzyme and blocking its proteolytic activity. The nitro group of 4-Nitrobenzoyl N-phenylalanylhydroxamate interacts with the catalytic cysteine residue of cathepsin B, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
The inhibition of cathepsin B by 4-Nitrobenzoyl N-phenylalanylhydroxamate has been shown to have various biochemical and physiological effects. For example, 4-Nitrobenzoyl N-phenylalanylhydroxamate can induce apoptosis (programmed cell death) in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins. 4-Nitrobenzoyl N-phenylalanylhydroxamate has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Nitrobenzoyl N-phenylalanylhydroxamate has several advantages as a tool compound for scientific research. It is a highly specific inhibitor of cathepsin B, with little or no activity against other cysteine proteases. It is also stable and easy to handle, making it suitable for use in a variety of experimental settings. However, 4-Nitrobenzoyl N-phenylalanylhydroxamate has some limitations as well. It is an irreversible inhibitor, which means that its effects cannot be reversed by removing the compound from the system. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Nitrobenzoyl N-phenylalanylhydroxamate and cathepsin B. One area of interest is the development of novel inhibitors that can overcome the limitations of 4-Nitrobenzoyl N-phenylalanylhydroxamate, such as its irreversible inhibition and limited solubility. Another area of interest is the identification of new biological functions of cathepsin B that may be targeted for therapeutic purposes. Finally, there is a growing interest in the role of cathepsin B in aging and age-related diseases, which may lead to new therapeutic strategies for these conditions.
Métodos De Síntesis
4-Nitrobenzoyl N-phenylalanylhydroxamate can be synthesized by the reaction of N-phenylalanylhydroxylamine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields 4-Nitrobenzoyl N-phenylalanylhydroxamate as a yellow solid, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Nitrobenzoyl N-phenylalanylhydroxamate has been extensively used in scientific research to investigate the role of cathepsin B in various diseases. For example, 4-Nitrobenzoyl N-phenylalanylhydroxamate has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of cathepsin B. 4-Nitrobenzoyl N-phenylalanylhydroxamate has also been used to study the role of cathepsin B in neurodegenerative diseases such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta peptides in the brain.
Propiedades
Número CAS |
152503-42-9 |
|---|---|
Nombre del producto |
4-Nitrobenzoyl N-phenylalanylhydroxamate |
Fórmula molecular |
C16H16ClN3O5 |
Peso molecular |
365.77 g/mol |
Nombre IUPAC |
[[(2S)-2-amino-3-phenylpropanoyl]amino] 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C16H15N3O5.ClH/c17-14(10-11-4-2-1-3-5-11)15(20)18-24-16(21)12-6-8-13(9-7-12)19(22)23;/h1-9,14H,10,17H2,(H,18,20);1H/t14-;/m0./s1 |
Clave InChI |
BUWLRRTVJFJWLY-UQKRIMTDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Sinónimos |
4-nitrobenzoyl N-phenylalanylhydroxamate 4-NO2Bz N-PheH N-phenylalanyl-O-4-nitrobenzoylhydroxamate monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



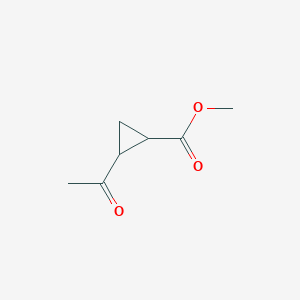
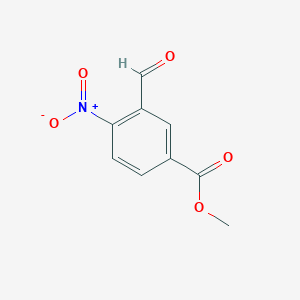

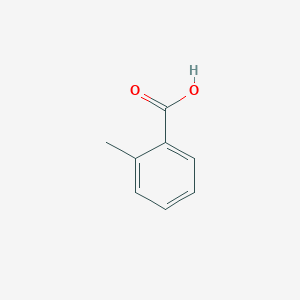
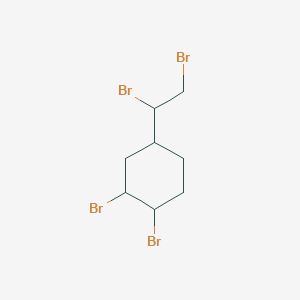




![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
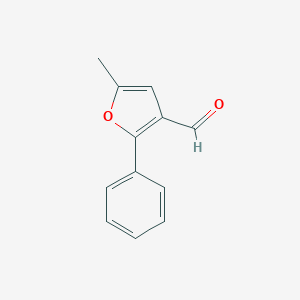
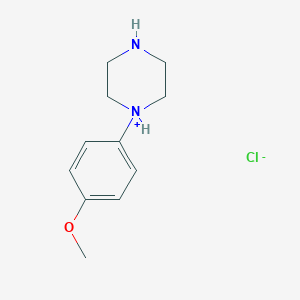
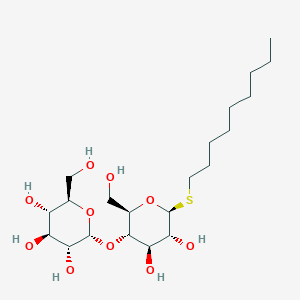
![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)